molecular formula C10H9NO4 B1681845 5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole CAS No. 5438-41-5

5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole

Cat. No.: B1681845
CAS No.: 5438-41-5
M. Wt: 207.18 g/mol
InChI Key: CCEVJKZHAJJQJR-QPJJXVBHSA-N
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Description

5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole is a nitro-substituted derivative of the benzo[d][1,3]dioxole scaffold, featuring a propenyl group with a nitro moiety at the β-position. This compound is listed in supplier catalogs (e.g., ) and shares structural similarities with bioactive and synthetically valuable analogs.

Properties

IUPAC Name

5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-5H,6H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEVJKZHAJJQJR-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-41-5
Record name 5438-41-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5438-41-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole typically involves the reaction of 1,3-benzodioxole with nitropropene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole, including:

  • Antimicrobial Activity: Studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential: Preliminary research suggests that the compound may have anticancer effects. It has shown cytotoxicity against certain cancer cell lines, indicating its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects: There is evidence that this compound may modulate inflammatory pathways, suggesting applications in treating inflammatory diseases .

Medicinal Chemistry

This compound serves as a valuable scaffold in medicinal chemistry for designing new drugs. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Synthesis of Novel Compounds

The compound can be used as an intermediate in the synthesis of other bioactive molecules. Its reactivity can be exploited to create derivatives with improved therapeutic profiles.

Analytical Chemistry

Due to its distinct chemical structure, it can be utilized as a reference standard in analytical methods such as chromatography and mass spectrometry. This is crucial for quality control in pharmaceutical formulations .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study BAnticancer ActivityShowed selective toxicity towards breast cancer cell lines with IC50 values around 30 µM.
Study CAnti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or the modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Nitro-Substituted Alkenyl Derivatives

(E)-5-(2-Nitrovinyl)benzo[d][1,3]dioxole (30a, )
  • Structure : Features a nitrovinyl group instead of nitroprop-1-enyl.
  • Synthesis : Prepared via condensation of benzo[d][1,3]dioxole-5-carbaldehyde with nitromethane and ammonium acetate at 80°C.
  • Reactivity : The shorter nitrovinyl chain may increase electrophilicity compared to the nitropropenyl analog, influencing participation in Michael additions or cycloadditions.
(E)-5-(4-Nitrostyryl)benzo[d][1,3]dioxole (Compound-1, )
  • Structure : Styryl group with a para-nitro substituent.
  • Activity : Exhibits strong DNA polymerase α inhibition (top binder among 19 tested compounds).
  • Comparison : The extended conjugation of the styryl group may enhance π-π stacking interactions in biological systems, contrasting with the aliphatic nitropropenyl chain in the target compound.

Alkenyl-Substituted Derivatives Without Nitro Groups

(E)-5-(Prop-1-en-1-yl)benzo[d][1,3]dioxole (3o, )
  • Structure : Prop-1-enyl substituent lacking nitro functionality.
  • Synthesis : Produced via Wolff-Kishner reduction of a ketone precursor, with byproducts including azine derivatives.
  • Reactivity : The absence of the nitro group reduces electrophilicity, favoring simpler alkene reactions (e.g., hydrogenation).
(E/Z)-5-(Undec-1-enyl)benzo[d][1,3]dioxole (3j, )
  • Structure : Long undecenyl chain with E/Z isomerism.
  • Applications : Demonstrates the impact of chain length on physical properties (e.g., solubility) and stereoelectronic effects on reactivity.

Azido and Halogenated Derivatives

5-(3-Azidoprop-1-en-2-yl)benzo[d][1,3]dioxole ()
  • Structure : Azido group at the allylic position.
  • Synthesis : Accessible via transition metal-free protocols, highlighting regioselectivity differences compared to Jiang’s (E)-5-(3-azidoprop-1-en-1-yl) isomer.
  • Reactivity : The azide group enables click chemistry applications, contrasting with the nitro group’s role in redox or binding interactions.
5-(2,2-Dichlorovinyl)benzo[d][1,3]dioxole (1f, )
  • Structure : Dichlorovinyl substituent.

Functionalized Benzo[d][1,3]dioxole Derivatives

5-(Chloromethyl)benzo[d][1,3]dioxole ()
  • Applications : Widely used in pharmaceutical synthesis for its versatile chloromethyl group.
  • Comparison : The chloromethyl group facilitates nucleophilic substitutions, whereas the nitropropenyl group may participate in conjugation-driven reactions.
Benzo[d][1,3]dioxole-Substituted Heterocycles ()
  • Activity : Compounds like 4c and 5c exhibit enhanced antifungal activity due to the benzo[d][1,3]dioxole moiety’s lipophilicity and fit into biological targets.
  • Implication : The nitropropenyl group in the target compound may further modulate bioavailability or target affinity.

Biological Activity

5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole, also known as 5-(2-Nitro-1-propenyl)-1,3-benzodioxole, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H9NO4
  • Molecular Weight : 207.18 g/mol
  • CAS Number : 5438-41-5

The structure of this compound features a nitro group attached to a propene moiety linked to a benzodioxole ring system, which contributes to its reactivity and biological effects.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activities. These compounds can scavenge free radicals and protect cellular components from oxidative damage . The antioxidant capacity is often measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Cytotoxicity and Antitumor Activity

Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

The mechanisms underlying the biological activity of this compound include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic pathways.
  • Inhibition of Cell Proliferation : It affects cell cycle progression, particularly at the G0/G1 phase, leading to reduced proliferation rates in treated cells .

Toxicological Profile

While exhibiting promising biological activities, this compound also shows toxicity. It is classified as toxic if swallowed and may cause long-lasting harmful effects to aquatic life . This necessitates caution in handling and application.

Case Study 1: Antitumor Efficacy

A study published in Nutrition evaluated the antitumor effects of various nitro compounds, including this compound. The results demonstrated a significant reduction in tumor growth in animal models treated with the compound compared to controls. The study highlighted the potential of nitro-substituted compounds in cancer therapy .

Case Study 2: Antioxidant Activity Assessment

In another research effort, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound exhibited a dose-dependent scavenging effect on free radicals, suggesting its potential utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Data Summary Table

PropertyValue
Chemical NameThis compound
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
CAS Number5438-41-5
Antioxidant ActivityPositive (DPPH/ABTS assays)
CytotoxicityEffective against MCF-7 & A549
Toxicological ClassificationToxic if swallowed

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole
Reactant of Route 2
5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.